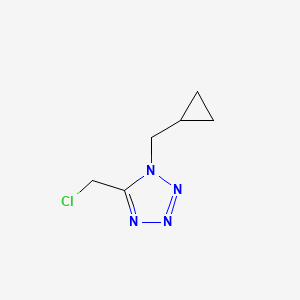
(2-Chloro-4-ethoxyphenyl)methanamine
Descripción general
Descripción
“(2-Chloro-4-ethoxyphenyl)methanamine” is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 g/mol . This compound is also known as 2C-E. It has gained attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-ethoxyphenyl)methanamine” is 1S/C9H12ClNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2-Chloro-4-ethoxyphenyl)methanamine” is stored at a temperature of 28 C . Amines in general have properties such as solubility in water and distinct odors .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
(2-Chloro-4-ethoxyphenyl)methanamine: serves as an intermediate in the synthesis of complex organic molecules. Due to its reactive amine group, it can undergo various chemical reactions, such as alkylation, acylation, and condensation, making it a versatile building block in medicinal chemistry and drug design .
Material Science
In material science, this compound can be used to modify surface properties of materials. Its chloro and ethoxy groups can react with other compounds to create polymers or coatings that have specific characteristics like increased durability or chemical resistance .
Chemical Synthesis
Researchers utilize (2-Chloro-4-ethoxyphenyl)methanamine in the chemical synthesis of dyes, pigments, and other chromophoric materials. Its structure allows for the introduction of various substituents that can alter the color properties of these materials .
Analytical Chemistry
As an analytical reagent, (2-Chloro-4-ethoxyphenyl)methanamine could be involved in the development of new methods for the detection and quantification of chemical species. Its amine group can form complexes with metals or other analytes, which can be useful in spectrometric analyses .
Pharmacological Research
This compound may be used in pharmacological research to synthesize new drug candidates. The presence of the ethoxy group could potentially enhance the lipophilicity of the molecule, improving its ability to cross biological membranes and reach therapeutic targets .
Agrochemical Development
In agrochemical research, (2-Chloro-4-ethoxyphenyl)methanamine can be a precursor in the synthesis of herbicides or pesticides. Its structure can be tailored to interact with specific biological pathways in pests, providing a targeted approach to crop protection .
Propiedades
IUPAC Name |
(2-chloro-4-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOWQWEKXZUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-ethoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)



